

Application Notes and Protocols: Step-by-Step AF555 NHS Antibody Labeling

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with **AF555 NHS** ester, a bright, orange-fluorescent dye. The resulting fluorescently-labeled antibodies are valuable tools for a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

AF555 NHS ester (succinimidyl ester) is an amine-reactive fluorescent dye that readily couples to primary amines on proteins, such as the lysine residues on antibodies, forming a stable amide bond.[1][2][3] This process, known as bioconjugation, yields a fluorescently-labeled antibody that retains its antigen-binding specificity. The bright and photostable nature of the AF555 fluorophore makes it an excellent choice for sensitive detection of low-abundance targets.[4][5]

The protocol outlined below provides a step-by-step guide for labeling immunoglobulin G (IgG) antibodies. It also includes information on purification of the conjugate and characterization of the degree of labeling (DOL), which is a critical parameter for ensuring experimental reproducibility.[6][7]

Key Specifications of AF555 Dye:



- Excitation Maximum: ~555 nm[1]
- Emission Maximum: ~572 nm[1][4]
- Reactive Group: N-hydroxysuccinimide (NHS) ester[1][3]
- Reactivity: Primary amines[1][8]

Materials and Reagents

- Antibody (IgG) to be labeled (purified, in an amine-free buffer)
- AF555 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][9]
- 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1][2][10]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25 spin column)[9][10]
- Spectrophotometer or NanoDrop for absorbance measurements
- Microcentrifuge
- Pipettes and tips
- Reaction tubes

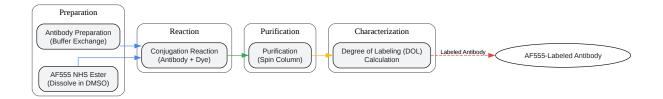
Important Considerations:

- The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.[10] If necessary, dialyze the antibody against PBS.
- The AF555 NHS ester is moisture-sensitive.[11] Store it desiccated and protected from light at ≤-20°C.[12] Allow the vial to warm to room temperature before opening.



Experimental Workflow

The overall workflow for **AF555 NHS** antibody labeling consists of four main stages: antibody preparation, conjugation reaction, purification of the conjugate, and characterization of the degree of labeling.



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Caption: Experimental workflow for AF555 NHS antibody labeling.

Step-by-Step Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody at a concentration of 2 mg/mL.[12] Reactions can be scaled up or down as needed.

- 4.1. Antibody and Dye Preparation
- Prepare the Antibody:
 - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like
 PBS.[1] If the concentration is lower, the labeling efficiency may be reduced.
 - For a 1 mg reaction, use 0.5 mL of a 2 mg/mL antibody solution.
- Prepare the Reaction Buffer:
 - Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5.[2][10]



- Prepare the AF555 NHS Ester Stock Solution:
 - Dissolve 1 mg of **AF555 NHS** ester in 100 μ L of anhydrous DMSO to create a 10 mg/mL stock solution.[10] This should be done immediately before use.

4.2. Conjugation Reaction

- Adjust the pH of the Antibody Solution:
 - Add 50 μ L of 1 M sodium bicarbonate (pH 8.3-8.5) to the 0.5 mL of antibody solution. This will raise the pH of the reaction mixture, which is optimal for the NHS ester reaction.[2][9]
- Determine the Molar Ratio of Dye to Antibody:
 - The optimal degree of labeling (DOL) for most antibodies is between 2 and 10.[7][10] To achieve this, a molar excess of the dye is required. A good starting point is a molar ratio of dye to antibody of 10:1 to 15:1.[11][13]
 - Calculation Example (for a 10:1 molar ratio):
 - Moles of Antibody (IgG MW ≈ 150,000 g/mol): (0.001 g) / (150,000 g/mol) = 6.67 x 10^{-9} mol
 - Moles of **AF555 NHS** Ester needed: $(6.67 \times 10^{-9} \text{ mol Ab}) \times 10 = 6.67 \times 10^{-8} \text{ mol dye}$
 - Mass of **AF555 NHS** Ester (MW ≈ 1250 g/mol): (6.67 x 10^{-8} mol) x (1250 g/mol) = 8.34×10^{-5} g = $83.4 \mu g$
 - Volume of 10 mg/mL dye solution to add: $(83.4 \mu g) / (10 \mu g/\mu L) = 8.34 \mu L$
- · Perform the Labeling Reaction:
 - Add the calculated volume of the AF555 NHS ester solution to the pH-adjusted antibody solution.[10]
 - Mix gently and incubate for 1 hour at room temperature, protected from light.[1][11]
 Continuous gentle shaking or rotation is recommended.[10]



4.3. Purification of the Labeled Antibody

It is crucial to remove any unreacted **AF555 NHS** ester, as its presence will interfere with the accurate determination of the DOL and may cause background in downstream applications.[14]

- Prepare the Spin Column:
 - Equilibrate a Sephadex G-25 spin column by washing it with PBS according to the manufacturer's instructions.[9][10]
- Purify the Conjugate:
 - Apply the entire reaction mixture to the top of the equilibrated spin column.
 - Centrifuge the column according to the manufacturer's protocol to elute the labeled antibody.[10] The smaller, unreacted dye molecules will be retained in the column matrix.
 - Collect the purified AF555-labeled antibody.
- 4.4. Characterization of the Labeled Antibody
- 4.4.1. Degree of Labeling (DOL) Calculation

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[6] It is determined spectrophotometrically.

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer. Dilute the sample with PBS if the absorbance is too high.[14]
- Calculate the DOL:
 - The concentration of the antibody is calculated using the following formula: Protein Concentration (M) = $[A_{280} (A_{555} \times CF)] / \epsilon$ _protein where:
 - A₂₈₀ is the absorbance of the conjugate at 280 nm.



- A₅₅₅ is the absorbance of the conjugate at 555 nm.
- CF is the correction factor for the dye's absorbance at 280 nm (for AF555, this is typically around 0.08).[12]
- ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~203,000 M⁻¹cm⁻¹).[12]
- The degree of labeling is then calculated as: DOL = A_{555} / (ϵ _dye x Protein Concentration (M)) where:
 - ε_dye is the molar extinction coefficient of AF555 at 555 nm (approximately 155,000 M⁻¹cm⁻¹).[1]

4.4.2. Storage of the Labeled Antibody

- Store the purified AF555-labeled antibody at 4°C, protected from light.[12]
- For long-term storage, add a stabilizing protein such as BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles.[12]

Data Presentation

The following tables summarize expected outcomes for AF555 antibody labeling.

Table 1: Recommended Molar Ratios and Expected DOL

Parameter	Low Ratio	Medium Ratio	High Ratio
Dye:Antibody Molar Ratio	5:1	10:1	20:1
Expected DOL	2 - 4	4 - 7	7 - 10
Suitability	Applications sensitive to steric hindrance	General immunofluorescence, Flow Cytometry	Applications requiring maximum brightness

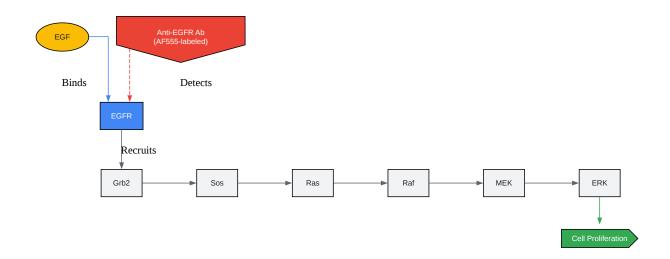
Table 2: Typical Quantitative Results for a 1 mg IgG Labeling Reaction



Parameter	Typical Value
Initial Antibody Amount	1 mg
Antibody Recovery	>85%
Final Conjugate Concentration	0.5 - 1.5 mg/mL
Degree of Labeling (10:1 ratio)	4 - 7

Application Example: EGFR Signaling Pathway Visualization

AF555-labeled antibodies are frequently used in immunofluorescence microscopy to visualize cellular components. For instance, an AF555-labeled anti-EGFR antibody can be used to detect the Epidermal Growth Factor Receptor (EGFR) on the cell surface, a key component of a critical signaling pathway in cell proliferation and cancer.



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Caption: Detection of EGFR using an AF555-labeled antibody.

Troubleshooting

Issue	Possible Cause	Recommendation
Low DOL (<2)	 - Antibody concentration < 2 mg/mL.[12] - Presence of competing amines (Tris, BSA). [10] - Inactive NHS ester (hydrolyzed). 	 Concentrate the antibody. Dialyze antibody against PBS. Use fresh, anhydrous DMSO/DMF and a new vial of dye.
High DOL (>10)	- Molar ratio of dye to antibody too high.	- Reduce the molar excess of AF555 NHS ester in the reaction.
Low Antibody Recovery	- Inefficient elution from purification column Antibody precipitation.	- Ensure the column is not overloaded and follow manufacturer's protocol Centrifuge the conjugate to pellet any aggregates before use.
High Background in Application	- Incomplete removal of free dye.	- Repeat the purification step or use extensive dialysis.[12]

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